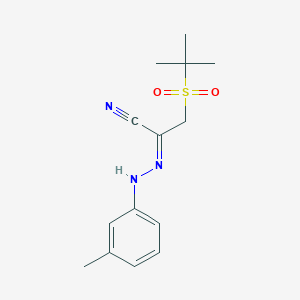
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a sulfonyl group, a cyanide group, and a hydrazonoyl moiety. These functional groups contribute to the compound’s reactivity and potential utility in synthetic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydrazonoyl Intermediate: The synthesis begins with the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Introduction of the Sulfonyl Group: The hydrazone is then treated with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Formation of the Cyanide Group: Finally, the compound is reacted with cyanogen bromide to introduce the cyanide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl oxides, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry
In synthetic chemistry, (E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate for the development of new compounds.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The presence of the sulfonyl and cyanide groups suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In materials science, this compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong hydrogen bonds, while the cyanide group can participate in nucleophilic or electrophilic interactions.
類似化合物との比較
Similar Compounds
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylchloride: Similar structure but with a chloride group instead of a cyanide group.
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylfluoride: Similar structure but with a fluoride group instead of a cyanide group.
Uniqueness
(E)-N-(3-methylphenyl)-1-(2-methylpropane-2-sulfonyl)methanecarbohydrazonoylcyanide is unique due to the presence of the cyanide group, which imparts distinct reactivity and potential biological activity compared to its analogs with different substituents.
特性
分子式 |
C14H19N3O2S |
|---|---|
分子量 |
293.39 g/mol |
IUPAC名 |
(1E)-2-tert-butylsulfonyl-N-(3-methylanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C14H19N3O2S/c1-11-6-5-7-12(8-11)16-17-13(9-15)10-20(18,19)14(2,3)4/h5-8,16H,10H2,1-4H3/b17-13+ |
InChIキー |
KIDWFAZICUWHLP-GHRIWEEISA-N |
異性体SMILES |
CC1=CC(=CC=C1)N/N=C(/CS(=O)(=O)C(C)(C)C)\C#N |
正規SMILES |
CC1=CC(=CC=C1)NN=C(CS(=O)(=O)C(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


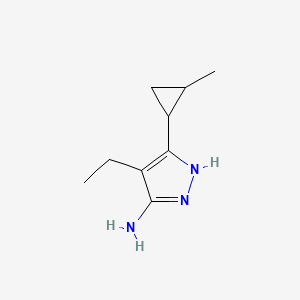
![1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)
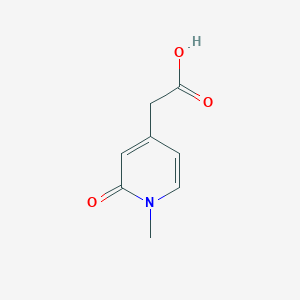

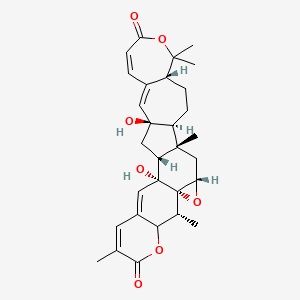

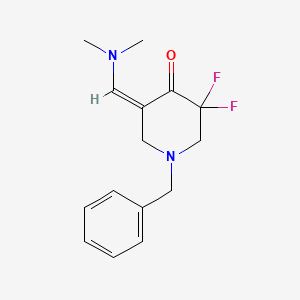
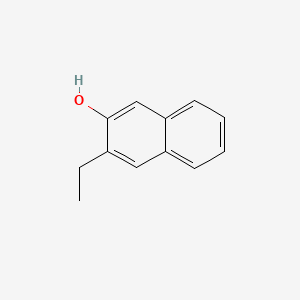
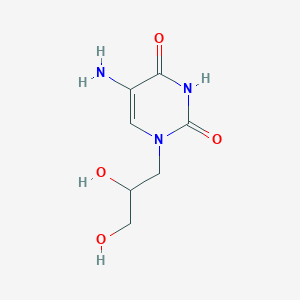



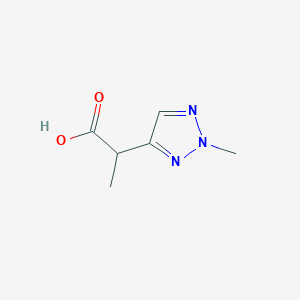
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13063179.png)
